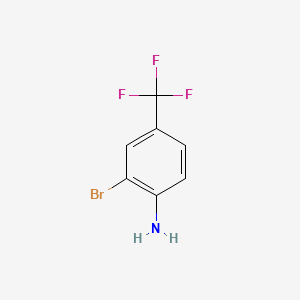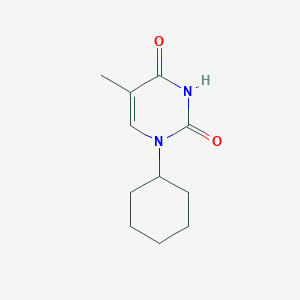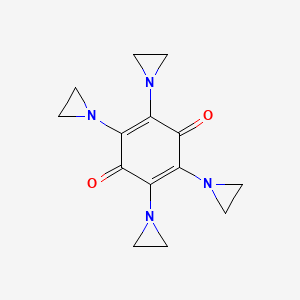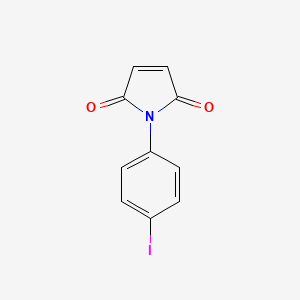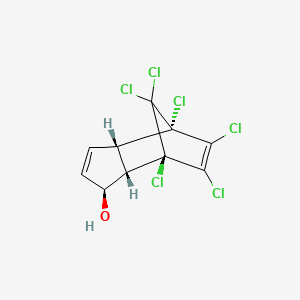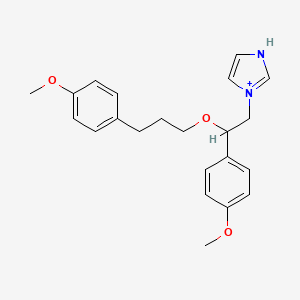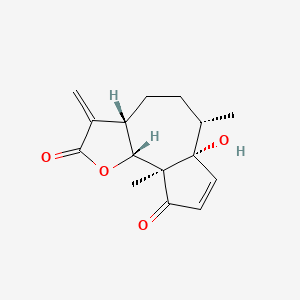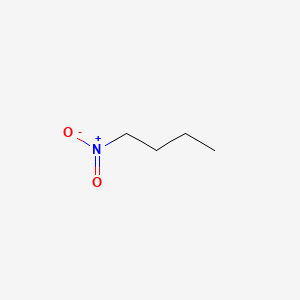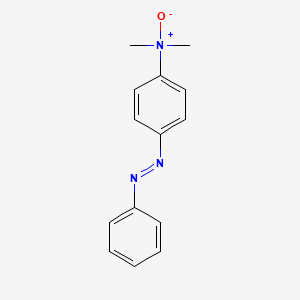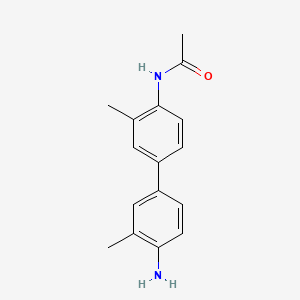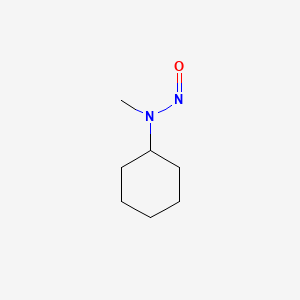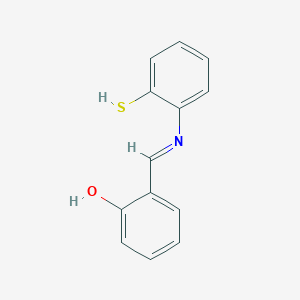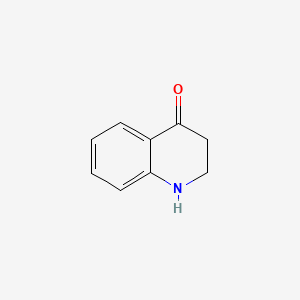
2,3-dihydro-1H-quinolin-4-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,3-dihydro-1H-quinolin-4-one and its derivatives has seen various innovative approaches aimed at improving efficiency, yield, and environmental sustainability. Lei et al. (2011) described a green and rapid procedure for synthesizing 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives through a one-pot condensation process involving 4-hydroxyquinolin-2(1H)-one, highlighting the method's simplicity and reduced environmental impact (Lei, Ma, & Hu, 2011). Similarly, Peng et al. (2018) developed a palladium-catalyzed synthesis for quinolin-2(1H)-ones from quinoline N-oxides, demonstrating the method's mild conditions and avoidance of protection against air and moisture, which underscores the evolving strategies toward more accessible and sustainable synthesis methods (Peng et al., 2018).
Wissenschaftliche Forschungsanwendungen
1. Organic & Biomolecular Chemistry
- Application : This study describes the diversity-oriented synthesis of 2,2,3-substituted-2,3-dihydroquinolin-4 (1H)-ones vs. functionalised quinoline or N-alkenylindole derivatives through Brønsted acid mediated or Lewis acid catalyzed sequential reactions of 2-alkynylanilines with ketones .
- Method : The reaction of ketones with 2-alkynylanilines in EtOH at reflux is promoted by p-toluenesulfonic acid monohydrate, resulting in a series of challenging quinolin-4-one derivatives .
- Results : The study resulted in the successful synthesis of 2,2,3-substituted-2,3-dihydroquinolin-4 (1H)-ones .
2. Antileishmanial Agents
- Application : A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo [3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
- Method : The derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
- Results : Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity (CC50 = 65.11 μM, SI = 7.79, anti-amastigote IC50 = 8.36 μM) .
3. Antibacterial Activity
- Application : Economical and environmentally friendly synthesis methods for quinolin-2-ones, including 2,3-dihydro-1H-quinolin-4-one derivatives, have been developed.
- Method : The specific method of synthesis is not mentioned in the source.
- Results : The results of the antibacterial activity of the synthesized compounds are not provided in the source.
4. Bicyclic Peptide Deformylase Inhibitors
- Application : 2,3-dihydro-1H-quinolin-4-one is used to prepare potent bicyclic peptide deformylase inhibitors with antibacterial effects .
- Method : The specific method of synthesis is not mentioned in the source .
- Results : The results of the antibacterial activity of the synthesized compounds are not provided in the source .
5. Inhibitors of Human Nitric Oxide Synthase Isoforms
- Application : 2,3-dihydro-1H-quinolin-4-one is also used to synthesize substituted iminopiperidines as inhibitors of human nitric oxide synthase isoforms .
- Method : The specific method of synthesis is not mentioned in the source .
- Results : The results of the inhibitory activity of the synthesized compounds are not provided in the source .
6. Synthesis of Modified DHQ Derivatives
- Application : This fragment is used as a synthon for the preparation of biologically active quinazolinones and as a functional substrate for the synthesis of modified DHQ derivatives exhibiting different biological properties .
- Method : The specific method of synthesis is not mentioned in the source .
- Results : The results of the biological activity of the synthesized compounds are not provided in the source .
4. Bicyclic Peptide Deformylase Inhibitors
- Application : 2,3-dihydro-1H-quinolin-4-one is used to prepare potent bicyclic peptide deformylase inhibitors with antibacterial effects .
- Method : The specific method of synthesis is not mentioned in the source .
- Results : The results of the antibacterial activity of the synthesized compounds are not provided in the source .
5. Inhibitors of Human Nitric Oxide Synthase Isoforms
- Application : 2,3-dihydro-1H-quinolin-4-one is also used to synthesize substituted iminopiperidines as inhibitors of human nitric oxide synthase isoforms .
- Method : The specific method of synthesis is not mentioned in the source .
- Results : The results of the inhibitory activity of the synthesized compounds are not provided in the source .
6. Synthesis of Modified DHQ Derivatives
- Application : This fragment is used as a synthon for the preparation of biologically active quinazolinones and as a functional substrate for the synthesis of modified DHQ derivatives exhibiting different biological properties .
- Method : The specific method of synthesis is not mentioned in the source .
- Results : The results of the biological activity of the synthesized compounds are not provided in the source .
Safety And Hazards
Zukünftige Richtungen
In recent years, the use of green chemistry and alternative strategies are being explored to prepare diverse DHQ derivatives . This compound is used as a synthon for the preparation of biologically active quinazolinones and as a functional substrate for the synthesis of modified DHQ derivatives exhibiting different biological properties .
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWPZNOVIHAWHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276195 | |
| Record name | 2,3-dihydro-1H-quinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-quinolin-4-one | |
CAS RN |
4295-36-7 | |
| Record name | 2,3-dihydro-1H-quinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

